Cas no 97985-66-5 (3-(3-bromophenyl)prop-2-enal)

3-(3-bromophenyl)prop-2-enal structure
3-(3-bromophenyl)prop-2-enal structure
商品名:3-(3-bromophenyl)prop-2-enal
CAS番号:97985-66-5
MF:C9H7BrO
メガワット:211.055281877518
MDL:MFCD00996500
CID:61925
PubChem ID:5823756

3-(3-bromophenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

    • (E)-3-(3-Bromophenyl)acrylaldehyde
    • trans-3-Bromocinnamaldehyde
    • (E)-3-(3-Bromophenyl)-2-propenal
    • 3-(3-BROMOPHENYL)ACRYLALDEHYDE
    • 3-Bromocinnamaldehyde
    • m-Bromzimtaldehyd
    • (2E)-3-(3-bromophenyl)prop-2-enal
    • 3-(3-Bromophenyl)propenal
    • AMBZ0232
    • QICJGJJHIQBWJR-DUXPYHPUSA-N
    • (E)-3-(3-Bromo-phenyl)-propenal
    • FCH2575977
    • FCH1317924
    • AM85992
    • AX8137262
    • AX8078358
    • ST2410347
    • AB0022448
    • W3315
    • Z3561
    • 985B665
    • (2E)-3-(3-Bromophenyl)-2-propenal (ACI)
    • 2-Propenal, 3-(3-bromophenyl)-, (E)- (ZCI)
    • (E)-3-Bromocinnamaldehyde
    • 3-(3-bromophenyl)prop-2-enal
    • 2-Propenal, 3-(3-bromophenyl)-, (2E)-
    • 97985-66-5
    • SCHEMBL1191454
    • AKOS005133595
    • XDA98566
    • 15185-59-8
    • MFCD00996500
    • 3-(3-Bromophenyl)-2-propenal; m-Bromocinnamaldehyde
    • (E)-3-(3-bromophenyl)prop-2-enal
    • EN300-1246896
    • J-501887
    • BS-52020
    • MDL: MFCD00996500
    • インチ: 1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+
    • InChIKey: QICJGJJHIQBWJR-DUXPYHPUSA-N
    • ほほえんだ: C(/C1C=CC=C(Br)C=1)=C\C=O

計算された属性

  • せいみつぶんしりょう: 209.96800
  • どういたいしつりょう: 209.96803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 1.466
  • ふってん: 309.7 °C at 760 mmHg
  • フラッシュポイント: 309.7 °C at 760 mmHg
  • PSA: 17.07000
  • LogP: 2.66120

3-(3-bromophenyl)prop-2-enal セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C

3-(3-bromophenyl)prop-2-enal 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-(3-bromophenyl)prop-2-enal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1246896-0.1g
3-(3-bromophenyl)prop-2-enal
97985-66-5
0.1g
$691.0 2023-06-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RI601-5g
3-(3-bromophenyl)prop-2-enal
97985-66-5 95+%
5g
4054.0CNY 2021-07-14
Alichem
A019110112-10g
(E)-3-(3-Bromophenyl)acrylaldehyde
97985-66-5 95%
10g
$870.26 2023-08-31
Alichem
A019110112-25g
(E)-3-(3-Bromophenyl)acrylaldehyde
97985-66-5 95%
25g
$1579.00 2023-08-31
Enamine
EN300-1246896-2500mg
3-(3-bromophenyl)prop-2-enal
97985-66-5
2500mg
$529.0 2023-10-02
Aaron
AR01DO1D-1g
2-Propenal, 3-(3-bromophenyl)-, (2E)-
97985-66-5 95%
1g
$448.00 2025-02-10
Enamine
EN300-1246896-0.25g
3-(3-bromophenyl)prop-2-enal
97985-66-5
0.25g
$723.0 2023-06-08
abcr
AB449550-1g
3-(3-Bromophenyl)acrylaldehyde, 95%; .
97985-66-5 95%
1g
€309.50 2024-08-03
Enamine
EN300-1246896-0.05g
3-(3-bromophenyl)prop-2-enal
97985-66-5
0.05g
$660.0 2023-06-08
Enamine
EN300-1246896-100mg
3-(3-bromophenyl)prop-2-enal
97985-66-5
100mg
$238.0 2023-10-02

3-(3-bromophenyl)prop-2-enal 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  24 h, 25 °C
リファレンス
Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (-)-Paroxetine
Porey, Arka; Santra, Surojit; Guin, Joyram, Journal of Organic Chemistry, 2019, 84(9), 5313-5327

ごうせいかいろ 2

はんのうじょうけん
リファレンス
One-Pot, Four-Step Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes
Zaghi, Anna; Bernardi, Tatiana; Bertolasi, Valerio; Bortolini, Olga; Massi, Alessandro; et al, Journal of Organic Chemistry, 2015, 80(18), 9176-9184

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2,2′-Dipyridyl disulfide Solvents: Acetone ;  18 h, rt
リファレンス
Regioselective Disulfide-Catalyzed Photocatalytic Oxidative Cleavage of 1-Arylbutadienes to Cinnamaldehydes
Fernandes, Rodney A. ; Kumar, Praveen; Bhowmik, Amit; Gorve, Dnyaneshwar A., Organic Letters, 2022, 24(19), 3435-3439

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxygen ,  Ferric sulfate hydrate Solvents: Acetonitrile ,  Water ;  rt → 45 °C; 21 h, 45 °C
リファレンス
Iron(III)/O2-Mediated Regioselective Oxidative Cleavage of 1-Arylbutadienes to Cinnamaldehydes
Bhowmik, Amit; Fernandes, Rodney A., Organic Letters, 2019, 21(22), 9203-9207

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  25 °C; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, rt
リファレンス
Production of myxopyronin and its derivatives by mutasynthesis employing a genetically modified myxopyronin genes
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  rt
リファレンス
Emission Wavelength Prediction of a Full-Color-Tunable Fluorescent Core Skeleton, 9-Aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-one
Kim, Eunha; Koh, Minseob; Lim, Byung Joon; Park, Seung Bum, Journal of the American Chemical Society, 2011, 133(17), 6642-6649

ごうせいかいろ 7

はんのうじょうけん
1.1 -
1.2 Reagents: Diisobutylaluminum hydride
1.3 Reagents: Manganese oxide (MnO2)
リファレンス
Secondary amine-catalyzed [3 + 3] benzannulation to access polysubstituted benzenes through iminium activation
Jiang, Lin; Li, Hang; Zhou, Jiang-Feng; Yuan, Ming-Wei; Li, Hong-Li; et al, Synthetic Communications, 2018, 48(3), 336-343

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Toluene ;  50 °C
リファレンス
Synergistic catalysis: cis-cyclopropanation of benzoxazoles
Meazza, Marta; Light, Mark E.; Mazzanti, Andrea; Rios, Ramon, Chemical Science, 2016, 7(2), 984-988

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Manganese oxide (MnO2) Solvents: Hexane ,  Ethyl acetate ;  1 - 4 h, rt
リファレンス
Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Conjugated Dienes
Preuss, Till; Saak, Wolfgang; Doye, Sven, Chemistry - A European Journal, 2013, 19(12), 3833-3837

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt
リファレンス
Synthesis of N-Vinyl Cinnamaldehyde Nitrones through Atropisomeric Quinoxaline-Derived N,N,O-Ligand-Promoted Chan-Lam Reaction
Chen, Hao; Wei, Cui; Pang, Guang-Li; Liang, Cui; Mo, Dong-Liang ; et al, Organic Letters, 2022, 24(32), 6013-6017

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  Oxygen Catalysts: tert-Butyl nitrite ,  Bis(benzonitrile)dichloropalladium Solvents: tert-Butanol ,  Mesitylene ;  8 h, 1 atm, 25 °C
1.2 Solvents: Water ;  25 °C
リファレンス
Dehydrogenative Synthesis of Linear α,β-Unsaturated Aldehydes with Oxygen at Room Temperature Enabled by tBuONO
Wang, Mei-Mei; Ning, Xiao-Shan; Qu, Jian-Ping; Kang, Yan-Biao, ACS Catalysis, 2017, 7(6), 4000-4003

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (CuO) (supported on magnesium exchanged zeolite-Y) Solvents: Ethanol ;  10 h, 100 °C
リファレンス
Dehydrogenation of ethanol over CuO-Mg-Y for cross-aldol condensation with aryl aldehydes
Biswas, Subir; Baruah, Manash J.; Gogoi, Gautam; Hoque, Nazimul; Lee, Seonghwan; et al, Microporous and Mesoporous Materials, 2022, 336,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Acetic acid ;  rt; 2.5 min
1.2 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -7 °C; 1 h, -7 °C; -7 °C → rt
1.3 Reagents: Methanol ,  Sodium borohydride ;  0 °C; 12 h, 25 °C
1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  12 h, 25 °C
リファレンス
De novo synthesis of functionalized 1,3-enynes and extended conjugated molecular systems
Rao, Maddali L. N.; Dasgupta, Priyabrata; Murty, Venneti N., RSC Advances, 2015, 5(32), 24834-24845

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 92 h, rt
リファレンス
Visible-light excitation of iminium ions enables the enantioselective catalytic β-alkylation of enals
Silvi, Mattia; Verrier, Charlie; Rey, Yannick P.; Buzzetti, Luca; Melchiorre, Paolo, Nature Chemistry, 2017, 9(9), 868-873

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  25 °C; overnight, 25 °C
1.2 Reagents: Acetic acid ;  neutralized
リファレンス
Advanced Mutasynthesis Studies on the Natural α-Pyrone Antibiotic Myxopyronin from Myxococcus fulvus
Sahner, J. Henning; Sucipto, Hilda; Wenzel, Silke C.; Groh, Matthias; Hartmann, Rolf W.; et al, ChemBioChem, 2015, 16(6), 946-953

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Tempo Catalysts: 1,10-Phenanthroline ,  Iron chloride (FeCl3) Solvents: Chlorobenzene ;  12 h, 120 °C
リファレンス
Iron-Catalyzed α,β-Dehydrogenation of Carbonyl Compounds
Zhang, Xiao-Wei; Jiang, Guo-Qing; Lei, Shu-Hui; Shan, Xiang-Huan; Qu, Jian-Ping ; et al, Organic Letters, 2021, 23(5), 1611-1615

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Toluene ;  overnight, 80 °C
リファレンス
Potent inhibition of nicotinamide N-methyltransferase by alkene-linked bisubstrate mimics bearing electron deficient aromatics
Gao, Yongzhi; van Haren, Matthijs J. ; Buijs, Ned; Innocenti, Paolo; Zhang, Yurui; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12938-12963

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  16 h, 70 °C
リファレンス
Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalysed by 4-oxalocrotonate tautomerase
Yu, Ming-Zhu; Chen, Kai-Yue; Zhang, Yi-Bin; Zhang, Chang-Xuan; Xiang, Zheng, Organic & Biomolecular Chemistry, 2023, 21(10), 2086-2090

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water Solvents: Acetonitrile ;  rt
リファレンス
Electrochemical Formation of Cinnamaldehyde by the Electrolyte System N,N-Diisopropylethylamine and 1,1,1,3,3,3-Hexafluoropropan-2-ol
Imada, Yasushi; Okada, Yohei; Chiba, Kazuhiro, ChemElectroChem, 2020, 7(7), 1619-1622

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt
リファレンス
Palladium-Catalyzed [5 + 2] Annulation of Vinylethylene Carbonates with Barbiturate-Derived Alkenes
Gao, Xing ; Zhu, Dongyu; Chen, Yuehua; Deng, Hao; Jiang, Feng; et al, Organic Letters, 2020, 22(18), 7158-7163

3-(3-bromophenyl)prop-2-enal Raw materials

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推奨される供給者
Amadis Chemical Company Limited
(CAS:97985-66-5)3-(3-bromophenyl)prop-2-enal
A1198558
清らかである:99%/99%
はかる:1g/5g
価格 ($):180.0/459.0